molecular formula C5H9FNSi B14771955 (3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne

(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne

Cat. No.: B14771955
M. Wt: 130.22 g/mol
InChI Key: YEHLELSVOHEFHY-UHFFFAOYSA-N
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Description

(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated piperidine ring attached to a silicon atom, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne typically involves the reaction of 3-fluoropiperidine with a silicon-containing reagent under controlled conditions. One common method involves the use of dichloromethane as a solvent and diethylaminosulfur trifluoride (DAST) as a fluorinating agent . The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of de-fluorinated piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne involves its interaction with specific molecular targets. The fluorinated piperidine ring can interact with enzymes and receptors, modulating their activity. The silicon atom may also play a role in stabilizing the compound and enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropiperidine: Shares the fluorinated piperidine ring but lacks the silicon atom.

    Silanylidyne Derivatives: Compounds with silicon atoms but different organic groups attached.

Uniqueness

(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne is unique due to the combination of a fluorinated piperidine ring and a silicon atom. This combination imparts distinct chemical properties, such as increased stability and unique reactivity, making it valuable in various research applications .

Properties

Molecular Formula

C5H9FNSi

Molecular Weight

130.22 g/mol

InChI

InChI=1S/C5H9FNSi/c6-5-2-1-3-7(8)4-5/h5H,1-4H2

InChI Key

YEHLELSVOHEFHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)[Si])F

Origin of Product

United States

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